molecular formula C12H10F3NO2 B2577156 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one CAS No. 1422496-44-3

2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Cat. No.: B2577156
CAS No.: 1422496-44-3
M. Wt: 257.212
InChI Key: ABDLUMQTSCWUQF-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a trifluoroacetyl group attached to a tetrahydrobenzazepinone structure. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one typically involves the introduction of the trifluoroacetyl group into the benzazepine structure. One common method is the reaction of a suitable benzazepine precursor with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane or acetonitrile and may require cooling to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce trifluoromethyl derivatives.

Scientific Research Applications

2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
  • 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is unique due to the specific positioning of the trifluoroacetyl group on the benzazepine structure. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The trifluoroacetyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with biological targets .

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-2-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-6-5-10(17)9-4-2-1-3-8(9)7-16/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLUMQTSCWUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C2C1=O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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